TRPV1 Antagonist Potency: Ortho-CF₃ Boc-Piperazine vs. Meta-CF₃ Pyridyl Comparator (JNJ-17203212)
In a head-to-head study within the same publication (J. Med. Chem. 2005, 48, 1857–1872), the Boc-protected ortho-CF₃ phenylpiperazine derivative BDBM50163227 — corresponding to the target compound after Boc removal — exhibited an IC50 of 3 nM against the rat TRPV1 receptor in a Ca²⁺ influx assay [1]. By contrast, the meta-CF₃ pyridyl-piperazine carboxamide JNJ-17203212 (CAS 821768-06-3), a widely used reference TRPV1 antagonist, showed IC50 values of 102 nM (rat TRPV1) and 65 nM (human TRPV1) . This represents an approximately 34-fold greater potency for the ortho-CF₃ phenyl scaffold on the rat TRPV1 receptor under comparable assay conditions.
| Evidence Dimension | TRPV1 receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM (BDBM50163227, rat TRPV1, Ca²⁺ influx assay) |
| Comparator Or Baseline | JNJ-17203212 (CAS 821768-06-3): IC50 = 102 nM (rat TRPV1), 65 nM (human TRPV1) |
| Quantified Difference | ~34-fold more potent on rat TRPV1 (3 nM vs. 102 nM) |
| Conditions | Rat TRPV1 expressed in CHO cells; Ca²⁺ influx assay; J. Med. Chem. 2005, 48, 1857–1872 |
Why This Matters
The 34-fold potency advantage demonstrates that the ortho-CF₃ phenylpiperazine scaffold provides a structurally distinct starting point for TRPV1 antagonist optimization, offering higher target engagement at lower concentrations compared to the widely used meta-CF₃ pyridyl reference compound.
- [1] BindingDB. BDBM50163227: 4-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester. IC50 = 3 nM (rat TRPV1). J. Med. Chem. 2005, 48, 1857–1872. View Source
